molecular formula C17H20N2O2S2 B3311893 N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946277-37-8

N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No. B3311893
CAS RN: 946277-37-8
M. Wt: 348.5 g/mol
InChI Key: GAEXYWGJSQCXHF-UHFFFAOYSA-N
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Description

“N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, which can be affected by the substituents on the thiazole ring . The specific chemical reactions involving “N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide” are not detailed in the available resources.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole scaffold have been reported to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain management medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory effects . This could be useful in treating conditions characterized by inflammation, such as arthritis or asthma.

Antimicrobial Activity

Thiazole compounds have been reported to have antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This could potentially be applied in the development of new antibiotics or disinfectants.

Antifungal Activity

Similar to its antimicrobial activity, thiazole derivatives have been found to have antifungal properties . This could be used in the treatment of fungal infections or in the development of antifungal coatings or materials.

Antiviral Activity

Thiazole compounds have been reported to have antiviral properties . This could potentially be applied in the development of new antiviral medications, particularly as new viral pathogens emerge.

Diuretic Activity

Thiazole derivatives have been found to have diuretic effects . Diuretics are substances that promote diuresis, the increased production of urine. This could be useful in treating conditions like hypertension or edema.

Antitumor or Cytotoxic Activity

Thiazole compounds have been reported to have antitumor or cytotoxic effects . This could potentially be applied in the development of new cancer treatments. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, given the known activities of thiazoles .

properties

IUPAC Name

N-butyl-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-2-3-9-18-16(21)10-14-11-22-17(19-14)23-12-15(20)13-7-5-4-6-8-13/h4-8,11H,2-3,9-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEXYWGJSQCXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 3
N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 4
N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 5
N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 6
N-butyl-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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